molecular formula C18H24N4O2 B5465289 [1-(6-aminopyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol

[1-(6-aminopyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol

Cat. No. B5465289
M. Wt: 328.4 g/mol
InChI Key: UFKHEFKSVJSOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(6-aminopyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of [1-(6-aminopyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol is not fully understood. However, it has been suggested that it may act as a modulator of the dopamine and acetylcholine systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of dopamine and acetylcholine in the brain, which may lead to improved cognitive function and memory. It has also been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(6-aminopyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol in lab experiments is its potential for use in the treatment of neurological disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to predict its effects on the body.

Future Directions

1. Further studies are needed to determine the exact mechanism of action of [1-(6-aminopyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol.
2. Studies should be conducted to determine the potential use of this compound in the treatment of other neurological disorders.
3. Further research is needed to determine the potential side effects of this compound.
4. Studies should be conducted to determine the optimal dosage and administration of this compound for therapeutic use.
5. Further studies are needed to determine the potential use of this compound in the development of new drugs for neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its potential use in the treatment of neurological disorders, analgesia, and anti-inflammation has been studied. Further research is needed to determine the exact mechanism of action, potential side effects, and optimal dosage for therapeutic use.

Synthesis Methods

[1-(6-aminopyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol can be synthesized through a multi-step process involving the reaction of 6-aminopyrimidine-4-carbaldehyde and 4-methoxybenzylpiperidine-4-carbaldehyde. The intermediate product is then reduced with sodium borohydride to obtain the final product.

Scientific Research Applications

This compound has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

[1-(6-aminopyrimidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-24-15-4-2-14(3-5-15)11-18(12-23)6-8-22(9-7-18)17-10-16(19)20-13-21-17/h2-5,10,13,23H,6-9,11-12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKHEFKSVJSOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCN(CC2)C3=NC=NC(=C3)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.